molecular formula C9H9ClIN B13512048 3-(4-Iodophenyl)prop-2-yn-1-amine hydrochloride

3-(4-Iodophenyl)prop-2-yn-1-amine hydrochloride

Cat. No.: B13512048
M. Wt: 293.53 g/mol
InChI Key: OZRPEEISRWCTPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Iodophenyl)prop-2-yn-1-amine hydrochloride is a chemical compound with the molecular formula C9H8IN·HCl. It is a derivative of phenylpropynylamine, where an iodine atom is attached to the phenyl ring. This compound is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Iodophenyl)prop-2-yn-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 4-iodoaniline.

    Alkyne Formation: The 4-iodoaniline undergoes a Sonogashira coupling reaction with propargyl bromide in the presence of a palladium catalyst and a copper co-catalyst to form 3-(4-iodophenyl)prop-2-yne.

    Amination: The resulting alkyne is then subjected to an amination reaction using ammonia or an amine source to form 3-(4-iodophenyl)prop-2-yn-1-amine.

    Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Iodophenyl)prop-2-yn-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substituted Phenylpropynylamines: Formed from substitution reactions.

    Carbonyl Compounds: Formed from oxidation reactions.

    Alkanes: Formed from reduction reactions.

Scientific Research Applications

3-(4-Iodophenyl)prop-2-yn-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Iodophenyl)prop-2-yn-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The alkyne group can form covalent bonds with nucleophilic sites on proteins, leading to the modification of their activity. The iodine atom can also participate in halogen bonding interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromophenyl)prop-2-yn-1-amine hydrochloride
  • 3-(4-Chlorophenyl)prop-2-yn-1-amine hydrochloride
  • 3-(4-Fluorophenyl)prop-2-yn-1-amine hydrochloride

Uniqueness

3-(4-Iodophenyl)prop-2-yn-1-amine hydrochloride is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and physical properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and higher polarizability can lead to stronger halogen bonding interactions and different reactivity patterns .

Properties

Molecular Formula

C9H9ClIN

Molecular Weight

293.53 g/mol

IUPAC Name

3-(4-iodophenyl)prop-2-yn-1-amine;hydrochloride

InChI

InChI=1S/C9H8IN.ClH/c10-9-5-3-8(4-6-9)2-1-7-11;/h3-6H,7,11H2;1H

InChI Key

OZRPEEISRWCTPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#CCN)I.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.